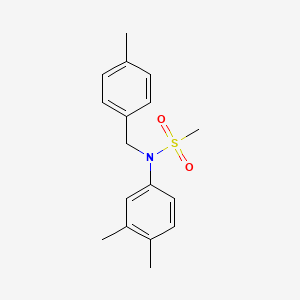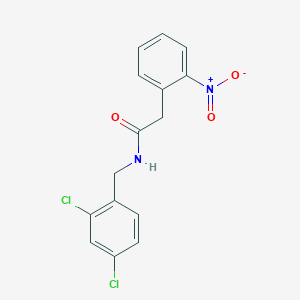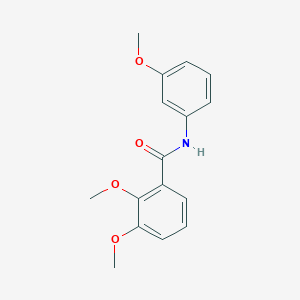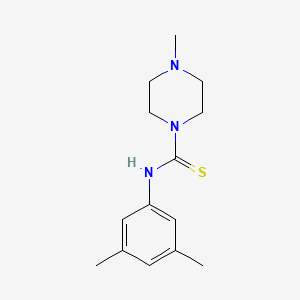
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide, also known as DDMMS, is a chemical compound that has been widely studied in scientific research. It belongs to the class of sulfonamide compounds and has been shown to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of carbonic anhydrases has been shown to have various therapeutic applications, including in the treatment of glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has been shown to have various biochemical and physiological effects. One study demonstrated that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can reduce the activity of carbonic anhydrase enzymes in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide in lab experiments is its stability and ease of handling. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation is that it may not be as potent as other carbonic anhydrase inhibitors, which could limit its effectiveness in certain applications.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide. One area of interest is its potential as a drug candidate for the treatment of cancer and neurological disorders. Another area of research is the development of more potent carbonic anhydrase inhibitors based on the structure of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide and its potential applications in catalysis and bioinorganic chemistry.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide is a sulfonamide compound that has been widely studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has the potential to lead to new insights and applications in various fields of study.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzylamine with p-toluenesulfonyl chloride to form N-(3,4-dimethylphenyl)-p-toluenesulfonamide. This intermediate compound is then reacted with 4-methylbenzyl chloride in the presence of a base to form the final product, N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide.
科学研究应用
N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide has been used in various scientific research applications, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a potential drug candidate. One study showed that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can act as a chiral auxiliary in the asymmetric synthesis of β-amino alcohols. Another study demonstrated that N-(3,4-dimethylphenyl)-N-(4-methylbenzyl)methanesulfonamide can form a complex with copper(II) ions, which has potential applications in catalysis and bioinorganic chemistry.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13-5-8-16(9-6-13)12-18(21(4,19)20)17-10-7-14(2)15(3)11-17/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCGKEXJELMLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(dimethylamino)methylene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5823676.png)

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)



![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)

![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5823759.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
